3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Overview
Description
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound that features a triazole ring substituted with a benzylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction scheme is as follows:
3-amino-1,2,4-triazole+benzyl bromideK2CO3/EtOHthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Major Products
Oxidation: Benzylsulfoxide or benzylsulfone derivatives.
Substitution: Various substituted triazole derivatives.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which can have applications in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can interact with metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfanyl)-1H-1,2,4-triazole
- 3-(Phenylsulfanyl)-1H-1,2,4-triazol-5-ylamine
- 3-(Methylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Uniqueness
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is unique due to the presence of both a benzylsulfanyl group and an amine group on the triazole ring. This combination of functional groups can enhance its biological activity and make it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
3-benzylsulfanyl-1H-1,2,4-triazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJATJCXKYZVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353217 | |
Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3922-47-2 | |
Record name | 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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